Cas no 313365-00-3 (4-(dipropylsulfamoyl)-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylbenzamide)

4-(Dipropylsulfamoyl)-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylbenzamide is a specialized organic compound featuring a benzamide core linked to a 1,3,4-thiadiazole moiety and a dipropylsulfamoyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly as a bioactive scaffold for enzyme inhibition or receptor modulation. The presence of the thiadiazole ring enhances metabolic stability, while the dipropylsulfamoyl group may improve solubility and pharmacokinetic properties. This compound is of interest in drug discovery for its potential as a precursor in the synthesis of novel therapeutic agents, particularly in targeting sulfonamide-sensitive pathways. Its well-defined chemical properties make it suitable for research applications requiring precise molecular interactions.
4-(dipropylsulfamoyl)-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylbenzamide structure
313365-00-3 structure
Product Name:4-(dipropylsulfamoyl)-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylbenzamide
CAS No:313365-00-3
MF:C18H26N4O3S2
MW:410.554041385651
CID:6338568
PubChem ID:4361356
Update Time:2025-10-31

4-(dipropylsulfamoyl)-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(dipropylsulfamoyl)-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylbenzamide
    • Oprea1_566641
    • SR-01000395118-1
    • AKOS002304015
    • 4-(dipropylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
    • 313365-00-3
    • 4-(dipropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
    • SR-01000395118
    • 4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
    • F0013-1319
    • Inchi: 1S/C18H26N4O3S2/c1-5-11-22(12-6-2)27(24,25)15-9-7-14(8-10-15)16(23)19-18-21-20-17(26-18)13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,19,21,23)
    • InChI Key: OHGIWVPBGKIVIL-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NN=C(C(C)C)S2)=O)=CC=1)(N(CCC)CCC)(=O)=O

Computed Properties

  • Exact Mass: 410.14463305g/mol
  • Monoisotopic Mass: 410.14463305g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 9
  • Complexity: 566
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 129Ų

4-(dipropylsulfamoyl)-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylbenzamide Pricemore >>

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Additional information on 4-(dipropylsulfamoyl)-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylbenzamide

Chemical Profile of 4-(dipropylsulfamoyl)-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylbenzamide (CAS No. 313365-00-3)

4-(dipropylsulfamoyl)-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylbenzamide, identified by its CAS number 313365-00-3, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzamide class, characterized by a benzene ring linked to an amide functional group, and incorporates a 1,3,4-thiadiazole moiety, which is known for its broad-spectrum biological activity. The presence of a dipropylsulfamoyl group and a propan-2-yl substituent further enhances its molecular complexity and potential pharmacological properties.

The 1,3,4-thiadiazole core is a heterocyclic compound that has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer activities. Its unique electronic and steric properties make it an attractive scaffold for drug design. In particular, the sulfur atom in the thiadiazole ring can participate in various interactions with biological targets, including enzymes and receptors, thereby modulating cellular processes. The benzamide moiety, on the other hand, is well-documented for its role in drug molecules due to its ability to form hydrogen bonds with biological targets, improving binding affinity and pharmacokinetic profiles.

The dipropylsulfamoyl group introduces a sulfonamide moiety into the molecule, which is known to enhance solubility and metabolic stability. Sulfonamides are widely used in pharmaceuticals due to their versatility in modulating biological pathways. For instance, they have been employed in antibiotics, diuretics, and anti-inflammatory drugs. The propan-2-yl substituent adds another layer of structural diversity, potentially influencing the compound's solubility, permeability across biological membranes (such as the blood-brain barrier), and overall bioavailability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies suggest that the combination of the 1,3,4-thiadiazole, benzamide, and sulfonamide functionalities in 4-(dipropylsulfamoyl)-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylbenzamide could lead to novel interactions with therapeutic targets. For example, computational studies have indicated potential binding to enzymes involved in cancer cell proliferation and inflammation pathways.

In vitro studies have begun to explore the pharmacological potential of this compound. Preliminary findings suggest that it may exhibit inhibitory activity against certain enzymes relevant to inflammatory diseases. The sulfonamide group's ability to interact with acidic residues in enzyme active sites could be a key factor in mediating this effect. Additionally, the presence of the thiadiazole ring may contribute to antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in various pathological conditions.

The synthesis of 4-(dipropylsulfamoyl)-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylbenzamide (CAS No. 313365-00-3) involves multi-step organic reactions that require precise control over reaction conditions. Key synthetic steps include condensation reactions between appropriate precursors to form the benzamide linkage and thiadiazole ring formation via cyclocondensation of thioamides or disulfides with hydrazines or hydrazides. The introduction of the dipropylsulfamoyl and propan-2-yl groups typically involves nucleophilic substitution or coupling reactions under inert atmospheres to ensure high yield and purity.

The chemical stability of this compound under various conditions is also an important consideration for its potential pharmaceutical applications. Factors such as pH sensitivity, thermal stability, and photostability must be evaluated to determine its suitability for formulation into drug products. Advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm structural integrity throughout synthesis and purification processes.

From a medicinal chemistry perspective, analogues of 4-(dipropylsulfamoyl)-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylbenzamide are being designed to optimize pharmacological profiles further. Structural modifications aimed at enhancing binding affinity or improving metabolic stability are common strategies in drug development. For instance, replacing one of the propyl groups with a smaller alkyl or aryl substituent might alter solubility while maintaining biological activity.

The role of computational tools in virtual screening has accelerated the discovery process for such compounds. By leveraging large databases of chemical structures and their known biological activities, researchers can identify potential hits that may lead to new therapeutic agents. Machine learning models trained on experimental data can predict properties like bioavailability or toxicity even before experimental validation is possible.

In conclusion,4-(dipropylsulfamoyl)-N-5-(propan-2-y l)-1 , 3 , 4 - thiadiazol - 2 - ylbenzamide (CAS No . 313365 - 00 - 3) represents an intriguing molecule with multiple pharmacophoric elements that could contribute to its therapeutic potential . Its unique structural features , combined with recent advances in computational biology , position it as a promising candidate for further exploration in drug discovery . As research progresses , additional insights into its mechanism(s) of action will undoubtedly emerge , paving the way for novel applications in medicine .

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